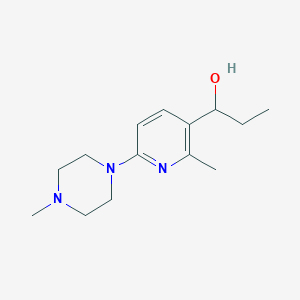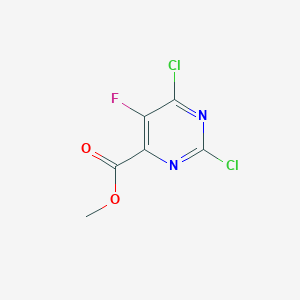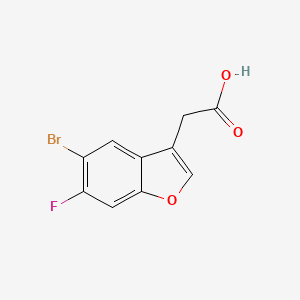
1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-ol is a compound that features a piperazine ring substituted with a methyl group, attached to a pyridine ring, which is further connected to a propanol group
准备方法
合成路线和反应条件
1-(2-甲基-6-(4-甲基哌嗪-1-基)吡啶-3-基)丙烷-1-醇的合成通常涉及以下步骤:
哌嗪环的形成: 哌嗪环是通过在受控条件下使乙二胺与合适的烷基化剂反应而合成的。
哌嗪环上的取代: 使用甲基碘或类似试剂进行甲基化反应,将甲基引入到哌嗪环中。
与吡啶环的连接: 然后使取代的哌嗪与吡啶衍生物反应,形成所需的吡啶-哌嗪结构。
丙醇基的引入: 最后一步涉及将丙醇基添加到吡啶环中,通常通过亲核取代反应。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但规模更大,并针对产率和纯度进行优化。使用连续流反应器和自动化合成可以提高效率和可扩展性。
化学反应分析
反应类型
1-(2-甲基-6-(4-甲基哌嗪-1-基)吡啶-3-基)丙烷-1-醇会发生多种化学反应,包括:
氧化: 丙醇基可以被氧化形成相应的醛或羧酸。
还原: 吡啶环可以被还原形成哌啶衍生物。
取代: 哌嗪环上的甲基可以被其他官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 使用如氢化铝锂 (LiAlH₄) 或氢气 (H₂) 与钯催化剂之类的还原剂。
取代: 对于取代反应,使用氢化钠 (NaH) 或有机锂化合物之类的试剂。
主要产物
氧化: 生成醛或羧酸。
还原: 生成哌啶衍生物。
取代: 生成各种取代的哌嗪衍生物。
科学研究应用
1-(2-甲基-6-(4-甲基哌嗪-1-基)吡啶-3-基)丙烷-1-醇在科学研究中有多种应用:
药物化学: 它被用作合成药物化合物的构建单元,特别是那些针对神经疾病的化合物。
生物学研究: 研究该化合物对生物系统的影响,包括其与酶和受体的相互作用。
工业应用: 它用于开发新材料,以及作为有机合成的中间体。
作用机制
1-(2-甲基-6-(4-甲基哌嗪-1-基)吡啶-3-基)丙烷-1-醇的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。哌嗪环可以与神经递质受体相互作用,而吡啶环可以参与氢键和 π-π 相互作用。这些相互作用可以调节靶分子的活性,从而导致各种生物效应。
相似化合物的比较
类似化合物
2-甲基-4-(4-甲基哌嗪-1-基)-10H-噻吩并[2,3-b][1,5]苯并二氮卓 (奥氮平): 用于治疗精神分裂症和相关精神病.
N-(4-甲基-3-((4-(吡啶-3-基)嘧啶-2-基)氨基)苯基)-4-((4-甲基哌嗪-1-基)甲基)苯甲酰胺: 以其在白血病治疗中的应用而闻名.
独特性
1-(2-甲基-6-(4-甲基哌嗪-1-基)吡啶-3-基)丙烷-1-醇之所以独特,是因为其官能团的特定组合,这使其具有多种化学反应性和潜在的生物活性。其结构使其能够参与广泛的化学反应,并与各种生物靶标相互作用,使其成为研究和工业应用中的一种多功能化合物。
属性
分子式 |
C14H23N3O |
|---|---|
分子量 |
249.35 g/mol |
IUPAC 名称 |
1-[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C14H23N3O/c1-4-13(18)12-5-6-14(15-11(12)2)17-9-7-16(3)8-10-17/h5-6,13,18H,4,7-10H2,1-3H3 |
InChI 键 |
PPSLWNIGHINIJG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=C(N=C(C=C1)N2CCN(CC2)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11797890.png)


![3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B11797919.png)





![7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11797950.png)


